5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride
Description
Properties
Molecular Formula |
C8H7BrCl2N2O |
|---|---|
Molecular Weight |
297.96 g/mol |
IUPAC Name |
5-bromo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C8H6BrClN2O.ClH/c9-6-3-5-1-2-12(8(10)13)7(5)11-4-6;/h3-4H,1-2H2;1H |
InChI Key |
DJHFOVVREXBXIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=N2)Br)C(=O)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with 5-bromo-1H-pyrrolo[2,3-b]pyridine or related azaindole derivatives, which serve as the heterocyclic scaffold for further functionalization.
Stepwise Preparation Method
The preparation involves the following key steps:
Formation of the Pyrrolo[2,3-b]pyridine Core
- Cyclocondensation reactions of appropriate amino-pyrrole derivatives with active methylene compounds under acidic conditions (acetic acid with catalytic hydrochloric acid) to form substituted pyrrolo[2,3-b]pyridines have been reported.
- The reaction proceeds via nucleophilic attack of amino groups on electrophilic carbonyl carbons, followed by proton transfers and ring closure to form the bicyclic system.
Bromination at the 5-Position
- Bromination is achieved by electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform or dichloromethane at temperatures ranging from 0 °C to room temperature.
- Reaction times vary from 10 minutes to several hours depending on reagent and conditions.
- Bases like triethylamine or sodium hydroxide can be used to facilitate the reaction.
Introduction of the Carbonyl Chloride Group
- The carbonyl chloride (acyl chloride) functionality at the 1-position is introduced via nucleophilic acyl substitution .
- This typically involves converting the corresponding carboxylic acid or ester intermediate into the acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.
- The hydrochloride salt form is obtained by treatment with hydrochloric acid or by isolation from acidic aqueous workup.
Purification and Isolation
Reaction Conditions and Mechanistic Insights
Representative Synthetic Route (Summary)
- Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine: Starting from azaindole or pyrrole derivatives, brominate selectively at the 5-position using NBS or bromine.
- Conversion to carboxylic acid or ester intermediate: Functionalize the 1-position to introduce a carboxyl group via oxidation or substitution reactions.
- Formation of carbonyl chloride: Treat the acid intermediate with thionyl chloride to obtain the 1-carbonyl chloride derivative.
- Isolation of hydrochloride salt: Acidify and purify to obtain the hydrochloride salt of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloride.
Analytical and Spectroscopic Confirmation
- Mass Spectrometry (MS): Confirms molecular ion peaks corresponding to expected molecular weight (~298 g/mol).
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR verify the chemical environment of protons and carbons in the pyrrolo[2,3-b]pyridine ring and substituents.
- Infrared Spectroscopy (IR): Characteristic absorption bands for carbonyl chloride (~1800 cm^-1) and aromatic C-H stretching.
- Elemental Analysis: Confirms purity and composition consistent with molecular formula.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Conditions | Outcome/Notes |
|---|---|---|---|---|
| Cyclocondensation | Acid-catalyzed ring closure | Amino-pyrrole + active methylene compound, AcOH, HCl catalyst | Reflux, 4 hrs | Formation of pyrrolo[2,3-b]pyridine core |
| Electrophilic Bromination | Bromination at 5-position | Br2 or NBS, base, CHCl3/DCM | 0–25 °C, 10 min–16 hrs | Selective bromination at 5-position |
| Acyl Chloride Formation | Conversion of acid/ester to acyl chloride | SOCl2 or (COCl)2 | 0–25 °C, 1–3 hrs | Introduction of carbonyl chloride group |
| Hydrochloride Salt Formation | Acidification and purification | HCl aqueous or ion exchange resin | Room temp, 1–3 hrs | Formation of stable hydrochloride salt |
Chemical Reactions Analysis
Cross-Coupling Reactions at the 5-Bromo Position
The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation. Key examples include:
-
The reaction with phenylboronic acid under Suzuki conditions proceeds efficiently due to the electron-deficient nature of the pyrrolopyridine core .
-
Bromine’s position ortho to the nitrogen enhances reactivity in couplings compared to para-substituted analogs .
Nucleophilic Substitution at the 1-Carbonyl Chloride
The carbonyl chloride group undergoes nucleophilic acyl substitution reactions:
-
The hydrochloride counterion enhances electrophilicity of the carbonyl chloride by protonating residual amines or alcohols .
-
Steric hindrance from the fused bicyclic system slows reactions with bulky nucleophiles .
Hydrolysis of the Carbonyl Chloride
Controlled hydrolysis converts the carbonyl chloride to a carboxylic acid:
Salt-Dependent Reactivity
The hydrochloride salt influences reaction pathways:
-
Protonation Effects : Stabilizes intermediates in coupling reactions but may require neutralization (e.g., with K₂CO₃) for nucleophilic substitutions .
-
Solubility : Enhances solubility in polar aprotic solvents (DMF, DMSO) but precipitates in ethyl acetate/water mixtures during workup .
Side Reactions and Limitations
-
Debromination : Observed under strongly reducing conditions (e.g., H₂/Pd-C, EtOH), yielding unsubstituted pyrrolopyridine .
-
Ring-Opening : Prolonged heating in basic aqueous media (>80°C) leads to partial decomposition of the bicyclic core .
This compound’s dual functionality makes it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development . Experimental protocols emphasize strict temperature control and inert atmospheres to suppress side reactions .
Scientific Research Applications
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyrrolo[2,3-b]pyridine ring system can form hydrogen bonds and other interactions with target proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Reactivity
Pexidartinib Hydrochloride (Turalio®)
- Structure : 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-N-[(6-trifluoromethylpyridin-3-yl)methyl]pyridin-2-amine hydrochloride.
- Key Differences :
- Chloro substituent at position 5 instead of bromo.
- Methyl and trifluoromethylpyridine moieties enhance kinase inhibition (CSF1R/Kit inhibitor).
- Application: FDA-approved for tenosynovial giant cell瘤 (TGCT), highlighting therapeutic utility compared to the target compound’s role as a synthetic intermediate .
6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-61-9)
- Structure : Bromo at position 6, chloro at position 3.
- Key Differences :
- Halogen positional isomerism alters electronic distribution.
- Lacks the reactive carbonyl chloride, reducing utility in acylative coupling.
- Application : Building block for kinase inhibitors or PROTACs .
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-22-2)
Functional Group Comparisons
Carbonyl Chloride vs. Boronic Acid
- Example : {1H-Pyrrolo[2,3-b]pyridin-5-yl}boronic acid (CAS: 1000340-64-6).
- Key Differences :
- Boronic acid enables Suzuki-Miyaura cross-coupling, whereas the target compound’s carbonyl chloride facilitates amide/ester formation.
Methoxy vs. Bromo/Carbonyl Chloride
- Example : 5-Methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride.
- Key Differences :
- Methoxy’s electron-donating effect increases aromatic ring electron density, contrasting with bromo/carbonyl chloride’s electron-withdrawing effects.
Research Findings and Trends
Biological Activity
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride (CAS No. 2742653-13-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Research indicates that compounds in the pyrrolo[2,3-b]pyridine class exhibit significant biological activities primarily through the inhibition of specific kinases. Notably, 5-bromo derivatives have been shown to inhibit Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1), which is involved in various cellular processes including cell proliferation and electrolyte homeostasis .
Inhibition of SGK-1 Kinase
- Role of SGK-1 : SGK-1 is implicated in renal and cardiovascular diseases by mediating sodium retention and cell proliferation.
- Therapeutic Implications : Inhibition of SGK-1 may provide therapeutic benefits in managing conditions such as hypertension and renal fibrosis .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine derivatives:
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various pyrrolo[2,3-b]pyridine derivatives on human cancer cell lines. Results demonstrated that 5-bromo derivatives significantly inhibited cell growth and induced apoptosis, suggesting potential as anticancer agents .
Case Study 2: Antimicrobial Properties
Another study assessed the antimicrobial properties of 5-bromo derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Q & A
Q. What are the standard synthetic routes and purification methods for 5-bromo-pyrrolo[2,3-b]pyridine derivatives?
The synthesis typically involves halogenation, Suzuki-Miyaura coupling, or nucleophilic substitution. For example:
- Halogenation : 5-Bromo-1H-pyrrolo[2,3-b]pyridine is synthesized via bromination of the parent heterocycle using reagents like N-bromosuccinimide (NBS) under controlled conditions .
- Cross-coupling : Palladium-catalyzed reactions (e.g., with 3,4-dimethoxyphenylboronic acid) introduce aryl/alkynyl groups at the 3- or 5-position .
- Purification : Silica gel flash chromatography (heptane/ethyl acetate, 8:2 ratio) is commonly used, yielding compounds with >95% purity .
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 80°C | 67% | |
| Suzuki Coupling | Pd(PPh3)4, K2CO3, 105°C | 58% | |
| Purification | Heptane:EtOAc (8:2) | 51–91% |
Q. How is the structural identity of 5-bromo-pyrrolo[2,3-b]pyridine derivatives confirmed?
- NMR Spectroscopy : and NMR are critical. For instance, the aldehyde proton in 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde appears at δ 9.93 ppm (singlet), while aromatic protons resonate between δ 7.07–8.76 ppm .
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group ) confirm planar azaindole skeletons and hydrogen-bonded dimers (N–H⋯N interactions) .
Q. Example NMR Data
| Compound | NMR (δ, ppm) | Reference |
|---|---|---|
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 12.40 (NH), 8.39–7.42 (HetH, PhH) | |
| 5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine | 10.03 (CHO), 8.55–7.48 (HetH, TsH) |
Q. What reaction parameters are critical for optimizing yields in cross-coupling reactions?
- Catalyst Loading : Pd(PPh) at 2 mol% ensures efficient coupling .
- Solvent System : Toluene/ethanol (3:1) enhances solubility of boronic acids .
- Temperature : Reactions at 105°C for 4 hours maximize conversion .
- Base : KCO (2M) neutralizes HBr byproducts, preventing side reactions .
Advanced Research Questions
Q. How can regioselective functionalization at the 1-, 3-, and 5-positions be achieved?
- N1-Alkylation : Use NaH/THF with alkyl halides (e.g., benzyl bromide) for >99% yield at the 1-position .
- C3-Ethynylation : Sonogashira coupling with phenylacetylene under argon atmosphere .
- C5-Arylation : Suzuki-Miyaura coupling with electron-rich boronic acids (e.g., 3,4-dimethoxyphenyl) .
Challenges : Competing reactivity at N1 and C3 requires protecting groups (e.g., tosyl) to direct substitution .
Q. How should researchers address contradictions in synthetic yields or spectroscopic data?
- Yield Discrepancies : Variations (e.g., 36% vs. 75% in alkylation) may arise from moisture-sensitive reagents (NaH) or incomplete purification .
- Spectroscopic Ambiguities : Overlapping signals in NMR (e.g., aromatic protons) can be resolved via -HSQC or 2D NMR .
Case Study : In 5-bromo-1-methyl-3-nitro-pyrrolo[2,3-b]pyridine synthesis, incomplete nitration due to low HNO stoichiometry led to unreacted starting material, requiring iterative optimization .
Q. What insights do crystal packing interactions provide for material properties?
Q. How are structure-activity relationship (SAR) studies designed for kinase inhibitors based on this scaffold?
- Core Modifications : Introduce electron-withdrawing groups (e.g., Br at C5) to enhance binding to ATP pockets .
- Side Chain Effects : 3-Carbaldehyde or 3-hydroxyl groups improve selectivity for JAK2 over JAK1 .
- In Vitro Assays : IC values against kinases (e.g., EGFR, VEGFR) are measured via fluorescence polarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
